molecular formula C21H28N6O B6094070 4-[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE

4-[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B6094070
M. Wt: 380.5 g/mol
InChI Key: GSVPQIVVWFJANH-UHFFFAOYSA-N
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Description

4-[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrrolidine group and a piperazine ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further reacted with various reagents to introduce the piperazine and carboxamide groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

4-[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and ultimately result in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]-N-(3-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(3-methylphenyl)-4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c1-16-6-5-7-18(14-16)24-21(28)27-12-10-26(11-13-27)20-15-19(22-17(2)23-20)25-8-3-4-9-25/h5-7,14-15H,3-4,8-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVPQIVVWFJANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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